molecular formula C10H13O3S- B229772 2,3,5,6-Tetramethylbenzenesulfonate

2,3,5,6-Tetramethylbenzenesulfonate

Cat. No.: B229772
M. Wt: 213.28 g/mol
InChI Key: KJJMOCUMRBSKTE-UHFFFAOYSA-M
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Description

2,3,5,6-Tetramethylbenzenesulfonate is an organosulfur compound characterized by a benzene ring substituted with four methyl groups at the 2, 3, 5, and 6 positions and a sulfonate group (-SO₃⁻) at the 1-position. Its derivatives, such as the propan-2-yl ester (C₁₃H₂₀O₃S), exhibit unique physicochemical properties due to the steric and electronic effects of the methyl substituents. The compound’s crystal structure has been extensively analyzed, revealing a monoclinic system (space group P121/n) with unit cell dimensions a = 17.8761 Å, b = 9.7651 Å, and c = 17.9982 Å at 99.65 K . This structural rigidity and symmetry contribute to its stability in solid-state applications, such as polymer synthesis and crystallography templates .

Properties

Molecular Formula

C10H13O3S-

Molecular Weight

213.28 g/mol

IUPAC Name

2,3,5,6-tetramethylbenzenesulfonate

InChI

InChI=1S/C10H14O3S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3,(H,11,12,13)/p-1

InChI Key

KJJMOCUMRBSKTE-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)[O-])C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)[O-])C)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2,3,5,6-tetramethylbenzenesulfonate with structurally or functionally related sulfonates, fluorinated analogs, and sulfonamide derivatives.

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

CompoundMolecular FormulaMolecular WeightSubstituentsCrystal SystemKey Properties
Propan-2-yl this compoundC₁₃H₂₀O₃S256.354 methyl, propan-2-yl esterMonoclinic (P121/n)High thermal stability, anisotropic displacement parameters
2,3,5,6-Tetrafluoro-4-methoxybenzyl alcoholC₈H₆F₄O₂210.134 fluorine, methoxyN/ALower density (1.458 g/cm³), higher acidity (pKa ~12.69)
Methyl methanesulfonateC₂H₆O₃S110.13Methyl esterN/AHigh volatility, genotoxic potential
4-(((2,3,5,6-Tetramethylphenyl)sulfonamido)methyl)benzoic acidC₁₉H₂₃NO₄S369.46Sulfonamide linkageN/ABioactive intermediate (e.g., pharmaceutical applications)
  • Steric Effects : The tetramethyl substitution in this compound introduces significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to less-substituted analogs like methyl methanesulfonate .
  • Electronic Effects : Fluorinated analogs (e.g., 2,3,5,6-tetrafluoro-4-methoxybenzyl alcohol) exhibit increased electronegativity and acidity (pKa ~12.69) due to fluorine’s electron-withdrawing nature, contrasting with the electron-donating methyl groups in the tetramethyl derivative .
Crystallographic Behavior

Propan-2-yl this compound forms a tightly packed monoclinic lattice with anisotropic displacement parameters (e.g., U₁₁ = 0.045 Ų, U₂₂ = 0.032 Ų), indicating directional rigidity. In contrast, fluorinated analogs like 2,3,5,6-tetrafluoroterephthalic acid derivatives (H₂TFTA) exhibit less symmetric crystal systems due to fluorine’s smaller atomic radius and stronger intermolecular dipole interactions .

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